molecular formula C28H31N3O3S B11695977 ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11695977
M. Wt: 489.6 g/mol
InChI Key: HWENAFYXPGFNEV-KQWNVCNZSA-N
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Description

Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multiple steps, including the formation of the thiazole and pyrimidine rings, followed by the introduction of the various substituents. Common synthetic routes may include:

    Formation of the Thiazole Ring: This step often involves the reaction of a thiourea derivative with a halogenated ketone under basic conditions.

    Formation of the Pyrimidine Ring: The thiazole intermediate is then reacted with a suitable aldehyde or ketone to form the pyrimidine ring.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and other molecular interactions.

Comparison with Similar Compounds

Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

  • Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[4-(methyl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[4-(ethyl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

These similar compounds share the core thiazolopyrimidine structure but differ in the substituents attached to the benzylidene group

Properties

Molecular Formula

C28H31N3O3S

Molecular Weight

489.6 g/mol

IUPAC Name

ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H31N3O3S/c1-7-34-27(33)24-18(4)29-28-31(25(24)21-12-14-22(15-13-21)30(5)6)26(32)23(35-28)16-19-8-10-20(11-9-19)17(2)3/h8-17,25H,7H2,1-6H3/b23-16-

InChI Key

HWENAFYXPGFNEV-KQWNVCNZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C/C4=CC=C(C=C4)C(C)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC=C(C=C4)C(C)C)S2)C

Origin of Product

United States

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